molecular formula C23H29N3O2 B2500018 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1170578-27-4

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2500018
CAS No.: 1170578-27-4
M. Wt: 379.504
InChI Key: SEKJWXNXDFLQNT-UHFFFAOYSA-N
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Description

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, an isopentyl group, and a phenethylurea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions, where the quinoline derivative is treated with an appropriate alkyl halide under basic conditions.

    Formation of the Phenethylurea Moiety: The final step involves the reaction of the quinoline derivative with phenethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as an enzyme inhibitor.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with enzyme active sites, while the urea moiety may form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Similar structure but lacks the phenethyl group.

    1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea: Contains a benzyl group instead of a phenethyl group.

Uniqueness

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the phenethyl group, in particular, may enhance its ability to interact with certain biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17(2)13-15-26-21-10-9-20(16-19(21)8-11-22(26)27)25-23(28)24-14-12-18-6-4-3-5-7-18/h3-7,9-10,16-17H,8,11-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJWXNXDFLQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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